

Voxtalisib vs dactolisib dual inhibition

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Compound Focus: Voxtalisib

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Profile of Dactolisib (NVP-BEZ235)

The table below summarizes key information on dactolisib, an imidazoquinoline derivative developed as a dual pan-PI3K and mTOR kinase inhibitor [1] [2].

Attribute	Details
Other Identifiers	NVP-BEZ235, BEZ235 [1]
Primary Mechanism	Dual ATP-competitive inhibitor of Class I PI3K (all p110 isoforms) and mTORC1/mTORC2 [3] [1]
Key Therapeutic Findings	Induces G1 cell cycle arrest & apoptosis; shows anti-tumor activity in preclinical solid tumor models (e.g., glioblastoma, prostate cancer) [3] [1]
Clinical Trial Outcomes	Limited efficacy & challenging safety profile in clinical trials; combination therapy often discontinued due to toxicity & poor tolerability [1] [2]
Common Adverse Effects	Nausea, fatigue, vomiting, hyperglycemia, hypokalemia, diarrhea, mucositis, elevated liver enzymes, skin rash, hair loss [1] [4] [2]
Key Limitations	Poor oral bioavailability, high inter-individual pharmacokinetic variability, significant toxicity (e.g., hyperglycemia) limiting clinical utility [4] [2]

Experimental Data and Protocols for Dactolisib

Here are methodologies from key studies investigating dactolisib, which can serve as a reference for your own experimental designs.

1. Cell Viability and Cytotoxicity Assay (CCK-8)

- **Objective:** To determine the inhibitory effect of dactolisib, alone or in combination with other treatments, on glioblastoma (GBM) cell viability [3].
- **Cell Lines:** Human GBM cells (e.g., A172, SHG44, T98G) [3].
- **Procedure:**
 - Seed cells in 96-well plates and pre-culture for 24 hours.
 - Expose cells to dactolisib at varying concentrations (e.g., 10 nM, 20 nM, 40 nM) and/or Temozolomide (TMZ, 100 μ M), with or without radiotherapy (RT).
 - After incubation (e.g., 72 hours), add CCK-8 reagent to each well.
 - Measure the absorbance at 490 nm using a plate reader to determine cell viability relative to untreated controls [3].

2. Analysis of Apoptosis by Flow Cytometry

- **Objective:** To quantify the pro-apoptotic effect of dactolisib in GBM cells [3].
- **Procedure:**
 - Treat cells (e.g., A172) with dactolisib (20 nM), TMZ (100 μ M), and RT, alone or in combination, for 24 hours.
 - Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).
 - Analyze stained cells using a flow cytometer. Annexin V-FITC positive cells are identified as apoptotic, while Annexin V-FITC+/PI+ cells are considered necrotic [3].

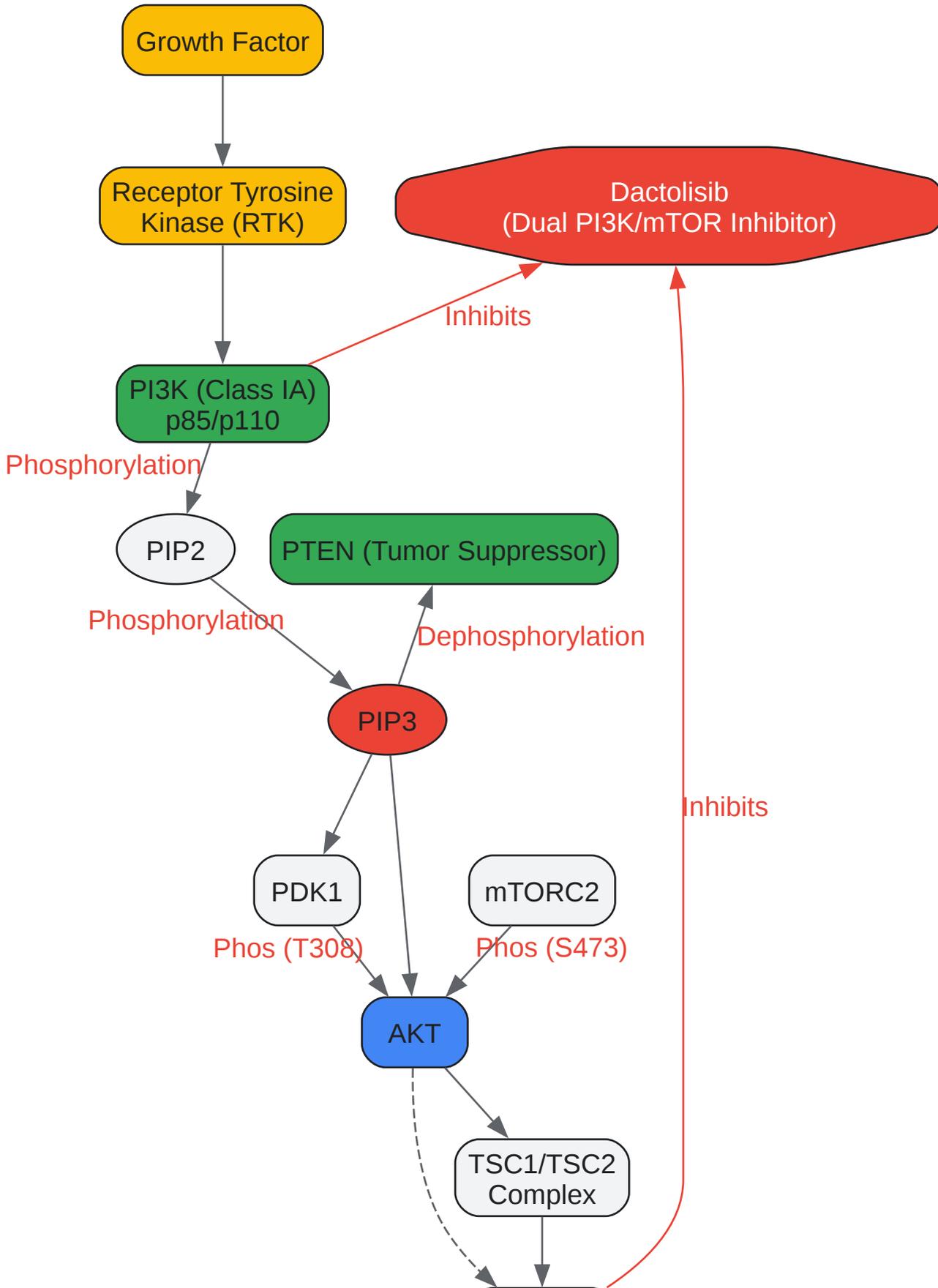
3. In Vivo Orthotopic Xenograft Model Study

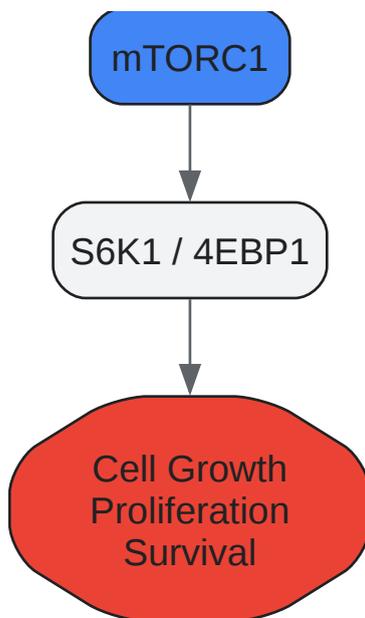
- **Objective:** To evaluate the anti-tumor efficacy and toxicity of dactolisib in a pre-clinical glioblastoma model [4].
- **Animal Models:** Nude rats or NOD/SCID mice implanted with human GBM spheroids [4].
- **Dosing Regimen:** Oral administration of dactolisib.
- **Endpoint Measurements:**
 - **Efficacy:** Monitor tumor growth and overall animal survival.
 - **Toxicity:** Monitor for side effects including blood glucose levels, liver enzymes (e.g., ALT), diarrhea, skin rash, and hair loss [4].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR pathway and the mechanism of dual inhibitors like dactolisib.

PI3K/AKT/mTOR Pathway and Dual Inhibitor Mechanism





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Research Implications and Future Directions

The development of dactolisib highlights both the potential and challenges of dual PI3K/mTOR inhibition:

- **Promise of Dual Targeting:** Dual inhibitors can overcome the limitations of single-target agents by simultaneously blocking PI3K and mTOR, preventing compensatory activation and feedback loops that cause drug resistance [5] [6].
- **Clinical Hurdles:** The clinical translation of dactolisib was hampered by significant on-target and off-target toxicities, poor pharmacokinetics, and low oral bioavailability [4] [2]. This underscores the need for improved drug design to achieve a better therapeutic window.

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